N-(diphenylmethyl)-N'-(1H-indol-4-yl)ethanediamide
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Overview
Description
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: is a synthetic organic compound that features both indole and diphenylmethyl groups. Compounds containing indole structures are often of interest due to their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide typically involves the following steps:
Formation of the Indole Derivative: Starting with a suitable indole precursor, various functionalization reactions can be performed to introduce the ethanediamide moiety.
Introduction of the Diphenylmethyl Group: This step may involve the use of diphenylmethyl chloride or a similar reagent under basic conditions to attach the diphenylmethyl group to the nitrogen atom of the ethanediamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or diphenylmethyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the diphenylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-2,3-dione derivatives.
Scientific Research Applications
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-N’-(1H-indol-3-yl)ethanediamide: Similar structure but with the indole nitrogen at a different position.
N-(diphenylmethyl)-N’-(1H-indol-5-yl)ethanediamide: Another positional isomer.
N-(diphenylmethyl)-N’-(1H-indol-2-yl)ethanediamide: Yet another positional isomer.
Uniqueness
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide:
Properties
CAS No. |
1144447-36-8 |
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Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N'-benzhydryl-N-(1H-indol-4-yl)oxamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-20-13-7-12-19-18(20)14-15-24-19)23(28)26-21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,21,24H,(H,25,27)(H,26,28) |
InChI Key |
ZFFVGYTWTRSMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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